molecular formula C14H20N4O4 B586856 Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate CAS No. 153473-24-6

Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B586856
CAS No.: 153473-24-6
M. Wt: 308.338
InChI Key: FXKKCZGSSAXGMV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20N4O4. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research. The compound is characterized by the presence of a piperazine ring substituted with a nitropyridine moiety and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 3-nitropyridine-2-carboxylic acid with tert-butyl piperazine-1-carboxylate. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.

Major Products Formed

    Reduction: 4-(3-Aminopyridin-2-yl)piperazine-1-carboxylate.

    Substitution: Various substituted piperazine derivatives.

    Hydrolysis: 4-(3-Nitropyridin-2-yl)piperazine-1-carboxylic acid.

Scientific Research Applications

Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with therapeutic activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety can participate in hydrogen bonding and electrostatic interactions, while the piperazine ring provides structural flexibility. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is unique due to the specific positioning of the nitro group on the pyridine ring, which influences its reactivity and interaction with other molecules. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Biological Activity

Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₂₀N₄O₄ and a molar mass of 304.34 g/mol. The compound features a piperazine ring substituted with a tert-butyl group and a 3-nitropyridine moiety, which may contribute to its biological activities .

Pharmacological Profiles

  • TRPV1 Antagonism : Similar compounds have been studied for their ability to act as TRPV1 antagonists, which are relevant in pain management. For instance, derivatives of piperazine have shown analgesic properties by modulating the TRPV1 receptor, suggesting that this compound may exhibit similar effects .
  • Antiproliferative Effects : Compounds containing piperazine rings have demonstrated antiproliferative activity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways that promote cell growth and survival. This activity is particularly noted in compounds that share structural similarities with this compound .
  • Neuroprotective Potential : Some studies suggest that nitro-substituted piperazines can exert neuroprotective effects, possibly through antioxidant mechanisms or by modulating neurotransmitter systems. This aligns with findings from related compounds that have been tested for neuroprotective properties against oxidative stress-induced damage .

Study on Analgesic Activity

A study investigated the analgesic potential of various piperazine derivatives, including those structurally related to this compound. Results indicated that these compounds could effectively reduce pain responses in animal models, linking their activity to TRPV1 receptor modulation . The study highlighted the importance of structural modifications in enhancing efficacy and reducing side effects.

Anticancer Activity Assessment

Research examining the anticancer properties of piperazine derivatives found that certain modifications led to increased cytotoxicity against cancer cells while maintaining low toxicity towards normal cells. This suggests a promising therapeutic window for compounds like this compound in cancer treatment .

Summary of Biological Activities

Activity Mechanism References
TRPV1 AntagonismInhibition of pain pathways ,
Antiproliferative EffectsInhibition of cell growth signaling ,
Neuroprotective PotentialModulation of oxidative stress and neurotransmitter systems ,

Properties

IUPAC Name

tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-9-7-16(8-10-17)12-11(18(20)21)5-4-6-15-12/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKKCZGSSAXGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653106
Record name tert-Butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153473-24-6
Record name tert-Butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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